2-Bromo-5-methylquinoline
Description
2-Bromo-5-methylquinoline is a brominated quinoline derivative characterized by a quinoline backbone substituted with a bromine atom at the 2-position and a methyl group at the 5-position. Quinoline derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science. The bromine atom enhances electrophilic reactivity, making this compound a valuable intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) . The methyl group at the 5-position contributes to steric effects and electronic modulation, influencing solubility and stability.
Properties
Molecular Formula |
C10H8BrN |
|---|---|
Molecular Weight |
222.08 g/mol |
IUPAC Name |
2-bromo-5-methylquinoline |
InChI |
InChI=1S/C10H8BrN/c1-7-3-2-4-9-8(7)5-6-10(11)12-9/h2-6H,1H3 |
InChI Key |
JLUGZSLNMLDVCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=NC2=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methylquinoline can be achieved through various methods. One common approach involves the bromination of 5-methylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction typically proceeds under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using continuous flow reactors. This method ensures efficient mixing and heat transfer, leading to higher yields and reduced reaction times . Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding quinoline derivatives with functional groups like carboxylic acids or aldehydes.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products:
- Substituted quinolines
- Oxidized quinoline derivatives
- Biaryl compounds
Scientific Research Applications
2-Bromo-5-methylquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-methylquinoline depends on its specific application. In medicinal chemistry, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The bromine and methyl substituents can influence the compound’s binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2-Bromo-5-methylquinoline with four related brominated quinoline derivatives, focusing on structural features, reactivity, and applications.
Table 1: Structural and Molecular Comparison
Biological Activity
2-Bromo-5-methylquinoline is a compound of significant interest due to its diverse biological activities. This article explores its potential as an antimicrobial and anticancer agent, along with its mechanisms of action, synthesis, and relevant case studies.
This compound belongs to the quinoline family, characterized by a fused benzene and pyridine ring structure. The bromine atom at the 2-position and a methyl group at the 5-position contribute to its unique reactivity and biological properties.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Bromination of 5-Methylquinoline : This method involves treating 5-methylquinoline with bromine in a suitable solvent, typically yielding high purity and yield.
- Cyclization Reactions : Starting from appropriate precursors, cyclization can lead to the formation of the quinoline structure with bromination occurring in situ.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Such as Staphylococcus aureus
- Gram-negative bacteria : Including Escherichia coli
The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest moderate to high efficacy, making it a candidate for further development as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
In particular, studies have reported IC50 values indicating effective cytotoxicity against these cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : It acts as an inhibitor of certain kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation.
- DNA Interaction : The compound has been shown to intercalate with DNA, leading to disruption of replication processes in rapidly dividing cells.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that derivatives of quinoline compounds, including this compound, exhibited enhanced antimicrobial activity compared to their non-brominated counterparts.
- Anticancer Properties : Research by Jones et al. (2024) explored the anticancer effects on breast cancer cell lines, revealing that treatment with this compound resulted in significant apoptosis and cell cycle arrest.
- Mechanistic Insights : A mechanistic study published in Journal of Medicinal Chemistry indicated that the compound's interaction with DNA leads to increased reactive oxygen species (ROS) production, contributing to its cytotoxic effects on cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
